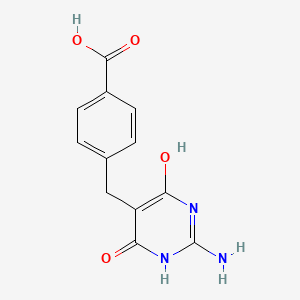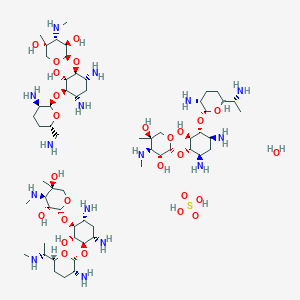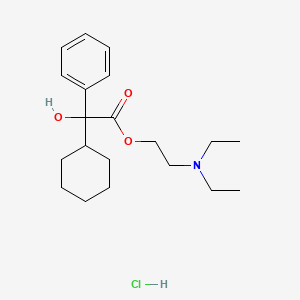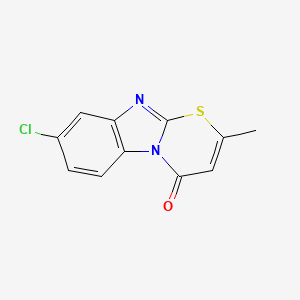
Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction can be carried out without solvents at room temperature or with solvents at elevated temperatures, depending on the desired yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and higher yields, making the compound more accessible for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction typically produces the corresponding amine or alcohol derivatives .
Applications De Recherche Scientifique
Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds share structural similarities with Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)-, including:
N-(2-Aminoethyl)acetamide: Used as an organic building block.
Cyanoacetamides: Known for their reactivity and use in heterocyclic synthesis.
Uniqueness
What sets Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
136817-58-8 |
|---|---|
Formule moléculaire |
C23H28N6O2 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]acetamide |
InChI |
InChI=1S/C23H28N6O2/c1-15(2)25-20-5-4-8-24-22(20)28-9-11-29(12-10-28)23(31)21-14-17-13-18(26-16(3)30)6-7-19(17)27-21/h4-8,13-15,25,27H,9-12H2,1-3H3,(H,26,30) |
Clé InChI |
NKKXMDRURXYWLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3-Dihydro[1]benzofuro[2,3-d]pyridazin-4(1H)-one](/img/structure/B12812276.png)









